molecular formula C17H18Cl2O3 B5043455 1,3-dichloro-2-[3-(4-methoxyphenoxy)propoxy]-5-methylbenzene

1,3-dichloro-2-[3-(4-methoxyphenoxy)propoxy]-5-methylbenzene

Cat. No.: B5043455
M. Wt: 341.2 g/mol
InChI Key: KWUWLVWAUJZQNT-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-[3-(4-methoxyphenoxy)propoxy]-5-methylbenzene is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

The synthesis of 1,3-dichloro-2-[3-(4-methoxyphenoxy)propoxy]-5-methylbenzene typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent functionalization. The synthetic routes often include:

    Halogenation: Introduction of chlorine atoms to the benzene ring.

    Etherification: Formation of ether bonds by reacting phenols with alkyl halides.

    Methylation: Addition of methyl groups to the benzene ring.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,3-Dichloro-2-[3-(4-methoxyphenoxy)propoxy]-5-methylbenzene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen to the compound.

    Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-Dichloro-2-[3-(4-methoxyphenoxy)propoxy]-5-methylbenzene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which 1,3-dichloro-2-[3-(4-methoxyphenoxy)propoxy]-5-methylbenzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

1,3-Dichloro-2-[3-(4-methoxyphenoxy)propoxy]-5-methylbenzene can be compared with other similar compounds, such as:

    1,3-Dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-5-methylbenzene: Similar structure but with different substitution patterns.

    1,2-Dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene: Different positioning of chlorine atoms on the benzene ring.

Properties

IUPAC Name

1,3-dichloro-2-[3-(4-methoxyphenoxy)propoxy]-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O3/c1-12-10-15(18)17(16(19)11-12)22-9-3-8-21-14-6-4-13(20-2)5-7-14/h4-7,10-11H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUWLVWAUJZQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCCOC2=CC=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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